Fosmanogepix is a novel antifungal compound that serves as a prodrug for manogepix, which is currently under development for the treatment of invasive fungal diseases. It is classified as a first-in-class antifungal agent that targets the glycosylphosphatidylinositol-anchored cell wall transfer protein 1, known as Gwt1. This inhibition disrupts the synthesis of the fungal cell wall, leading to loss of viability in fungal cells. Fosmanogepix has shown broad-spectrum activity against various fungi, including species of Candida and Aspergillus, and is being evaluated in clinical trials for its safety and efficacy in patients with compromised immune systems, such as those undergoing chemotherapy for acute myeloid leukemia .
The synthesis of fosmanogepix involves several advanced intermediates and reactions, primarily utilizing methods such as Suzuki coupling and nucleophilic aromatic substitution. The process begins with the formation of chloromethylisoxazole derivatives, which are then reacted with various boronic acids to produce the desired analogs. For instance, the Boc-protected chloromethylisoxazole undergoes deprotection and further reactions to yield intermediates suitable for synthesizing both previously described and novel Gwt1 inhibitors .
The synthesis pathway includes:
The detailed reaction schemes illustrate how various intermediates can be transformed into active antifungal agents .
Fosmanogepix's molecular structure is characterized by its unique N-phosphonooxymethyl group, which is crucial for its prodrug activity. Upon administration, fosmanogepix is metabolized by alkaline phosphatases to release manogepix, the active form that exerts antifungal effects. The structural formula can be represented as follows:
Key structural features include:
The molecular weight and specific structural data are essential for understanding its pharmacokinetic properties .
Fosmanogepix undergoes several key chemical reactions during its metabolism and action:
These reactions are critical for understanding how fosmanogepix functions as an antifungal agent .
The mechanism of action of fosmanogepix involves:
This mechanism highlights fosmanogepix's potential as a broad-spectrum antifungal agent against resistant strains .
Fosmanogepix exhibits several notable physical and chemical properties:
These properties are significant for its clinical application and effectiveness against invasive fungal infections .
Fosmanogepix is primarily being investigated for its use in treating invasive fungal infections caused by:
Clinical trials are ongoing to evaluate its safety profile, pharmacokinetics, and efficacy in patients with compromised immune systems. Its broad-spectrum activity positions it as a promising candidate in the antifungal pipeline, particularly for patients who have limited treatment options due to drug resistance or intolerance .
The landscape of antifungal therapeutics has been historically constrained by three major limitations: narrow spectra of activity, rising resistance rates, and significant host toxicity. Polyenes (e.g., amphotericin B) and azoles (e.g., fluconazole) target ergosterol biosynthesis or membrane integrity but exhibit nephrotoxicity, hepatotoxicity, and significant drug-drug interactions [2] [6]. Echinocandins, while safer, lack oral bioavailability and show variable activity against molds and negligible penetration into critical sites like the brain [6]. Mortality rates for invasive fungal infections remain alarmingly high (30–95% for aspergillosis; 30–90% for rare molds), exacerbated by intrinsic resistance in pathogens like Mucor spp., Lomentospora prolificans, and multi-drug-resistant Candida auris [2] [5] [6]. These unmet needs underscored the urgency for agents with novel mechanisms, broader spectra, and improved safety profiles.
Fosmanogepix (APX001; E1211) emerged as a first-in-class antifungal prodrug developed to address these gaps. Discovered through high-throughput screening at Eisai Co., its active moiety, manogepix (APX001A; E1210), was optimized to inhibit the conserved fungal enzyme Gwt1 [6]. Licensed by Amplyx Pharmaceuticals (later acquired by Basilea Pharmaceutica), fosmanogepix entered clinical development with distinct advantages: broad-spectrum activity, oral/IV formulations, and a mechanism decoupled from existing resistance patterns [3] [6] [7]. The World Health Organization’s 2022 fungal priority pathogen list further highlighted the critical need for such agents, with fosmanogepix demonstrating coverage against nearly all "critical" pathogens, including azole-resistant Aspergillus and echinocandin-resistant Candida [7].
Fosmanogepix is classified as an N-phosphonooxymethylene prodrug with the chemical name [2-Amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate (CAS# 2091769-17-2) [4]. Its molecular formula is C₂₂H₂₁N₄O₆P, with a molecular weight of 468.40 g/mol [1] [4]. Structurally, it features:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7